

Pharmacological Profile of Pure Mesaconitine: A Technical Guide

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Compound of Interest

Compound Name: Mesaconitine (Standard)

Cat. No.: B15559537

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Introduction

Mesaconitine is a C19-diterpenoid alkaloid and one of the primary bioactive and toxic constituents isolated from plants of the Aconitum genus. While historically used in traditional medicine for its analgesic and anti-inflammatory properties, its clinical application is severely limited by a narrow therapeutic window and high toxicity. This technical guide provides a comprehensive overview of the pharmacological profile of pure mesaconitine, focusing on its pharmacodynamics, pharmacokinetics, and associated toxicological data. The information presented herein is intended to support further research and development efforts related to this compound.

Pharmacodynamics

The pharmacological effects of mesaconitine are primarily mediated through its interaction with voltage-gated sodium channels and modulation of the central noradrenergic and serotonin systems.

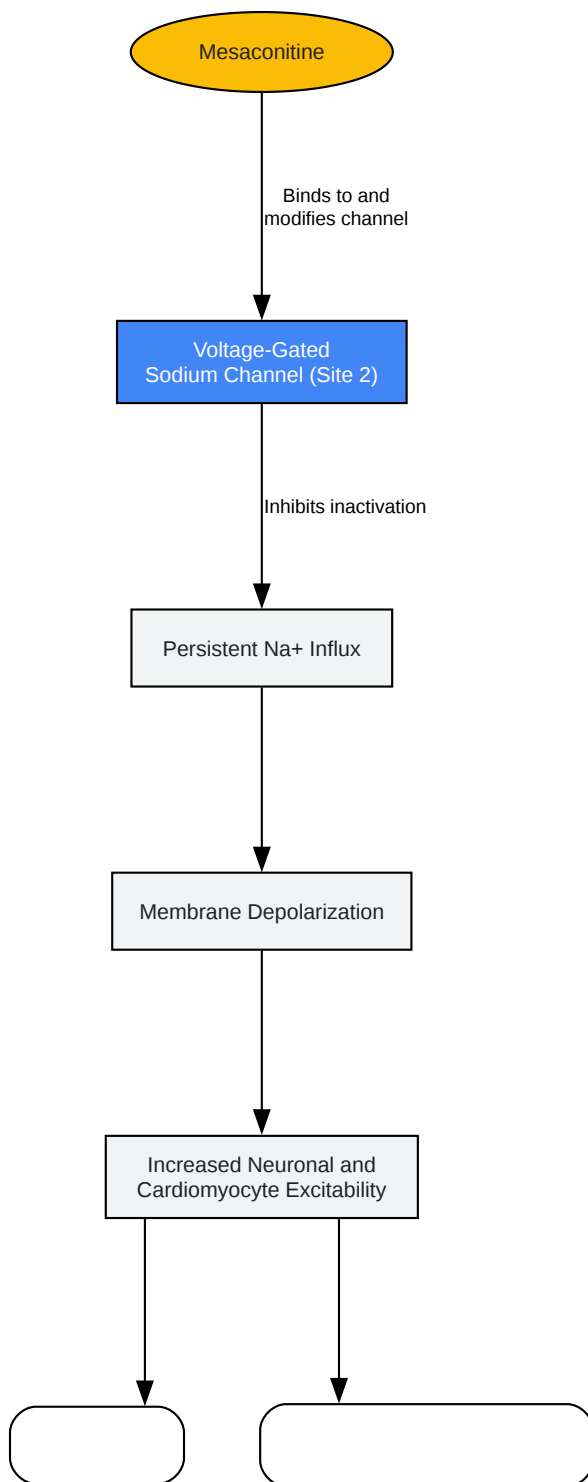
Mechanism of Action

Voltage-Gated Sodium Channels: Mesaconitine, like other aconitine alkaloids, is a potent cardiotoxin and neurotoxin that primarily targets voltage-gated sodium channels (VGSCs). It binds to site 2 of the α -subunit of these channels, which leads to a persistent activation by

inhibiting their inactivation. This results in a continuous influx of sodium ions, leading to membrane depolarization and sustained neuronal and muscular excitability. This action is responsible for the arrhythmogenic and neurotoxic effects of the compound.

Noradrenergic and Serotonergic Systems: Mesaconitine has been shown to interact with the central noradrenergic and serotonergic systems, contributing to its analgesic and potential antidepressant effects. It inhibits the reuptake of noradrenaline, leading to an increased concentration of this neurotransmitter in the synaptic cleft. This enhanced noradrenergic activity is believed to play a significant role in its antinociceptive properties. The excitatory effects of lower concentrations of mesaconitine are suggested to be mediated by the stimulation of β -adrenoceptors, leading to the activation of intracellular signaling pathways.

The following diagram illustrates the proposed mechanism of action of mesaconitine on voltage-gated sodium channels.



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Mesaconitine's effect on voltage-gated sodium channels.

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